Withaphysalin S

Description

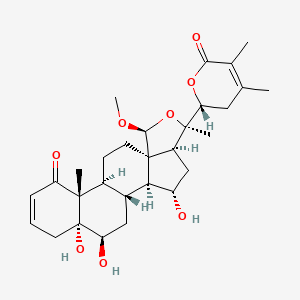

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H40O8 |

|---|---|

Molecular Weight |

516.6 g/mol |

IUPAC Name |

(1R,2S,3S,5S,6R,8S,9R,12S,13R,18R,19R)-6-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-3,18,19-trihydroxy-8-methoxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-15-en-14-one |

InChI |

InChI=1S/C29H40O8/c1-14-11-22(36-24(33)15(14)2)27(4)19-13-18(30)23-16-12-21(32)29(34)9-6-7-20(31)26(29,3)17(16)8-10-28(19,23)25(35-5)37-27/h6-7,16-19,21-23,25,30,32,34H,8-13H2,1-5H3/t16-,17+,18+,19-,21-,22-,23-,25+,26+,27-,28+,29+/m1/s1 |

InChI Key |

NPXYPNIBFMPFKU-IIODSFQOSA-N |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@]2([C@H]3C[C@@H]([C@@H]4[C@@]3(CC[C@H]5[C@H]4C[C@H]([C@@]6([C@@]5(C(=O)C=CC6)C)O)O)[C@H](O2)OC)O)C)C |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C2(C3CC(C4C3(CCC5C4CC(C6(C5(C(=O)C=CC6)C)O)O)C(O2)OC)O)C)C |

Origin of Product |

United States |

Structural Elucidation of Withaphysalin S

Spectroscopic Analysis for Structure Determination

The foundational step in characterizing Withaphysalin S involves a suite of spectroscopic analyses. Each technique provides unique and complementary pieces of information, which, when combined, reveal the complete structure. The primary methods employed include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), Electronic Circular Dichroism (ECD) spectroscopy, Infrared (IR) spectroscopy, and single-crystal X-ray analysis. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the planar structure and relative stereochemistry of withanolides like this compound. nih.govmdpi.com The process begins with one-dimensional (1D) NMR experiments, namely ¹H and ¹³C NMR.

The ¹H NMR spectrum reveals the number of different proton environments and their neighboring protons through chemical shifts (δ), signal multiplicity (e.g., singlet, doublet), and coupling constants (J). semanticscholar.org The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom, indicating the total number of carbons and their chemical environment (e.g., alkyl, olefinic, carbonyl). researchgate.netsavemyexams.com

To assemble the molecular skeleton, two-dimensional (2D) NMR experiments are crucial. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons, allowing for the tracing of proton-proton spin systems and the assembly of molecular fragments. beilstein-journals.orgresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to, providing a definitive link between the ¹H and ¹³C assignments. nih.gov

The following table provides representative ¹H and ¹³C NMR data typical for a withaphysalin-type structure, illustrating the type of information gathered for this compound.

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 204.4 (C) | - |

| 2 | 127.0 (CH) | 5.85 (dd, 10.0, 2.4) |

| 3 | 145.0 (CH) | 6.60 (m) |

| 4 | 35.0 (CH2) | 2.80 (m), 2.46 (m) |

| 5 | 63.7 (C) | - |

| 6 | 57.3 (CH) | 3.15 (br s) |

| 18 | 15.5 (CH3) | 0.78 (s) |

| 19 | 19.0 (CH3) | 1.27 (s) |

| 21 | 14.8 (CH3) | 0.99 (d, 7.0) |

| 22 | 78.1 (CH) | 4.40 (dt, 12.0, 3.5) |

| 26 | 166.0 (C) | - |

| 28 | 20.5 (CH3) | 1.95 (s) |

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed to determine the precise molecular formula of this compound. nih.govresearchgate.net This technique measures the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically within 5 ppm). By comparing this exact mass to calculated masses for all possible elemental compositions, a single, unambiguous molecular formula can be assigned. mdpi.com For this compound, the molecular formula has been established as C₂₉H₄₀O₈, corresponding to a molecular weight of 516.62. mdpi.com The HRESIMS data provides the cornerstone for all subsequent spectroscopic analysis by defining the number and type of atoms present in the molecule.

Electronic Circular Dichroism (ECD) is a form of absorption spectroscopy that uses circularly polarized light to investigate the stereochemical features of chiral molecules like this compound. nih.gov The experimental ECD spectrum is highly sensitive to the absolute configuration of the molecule's stereocenters. nih.gov

The modern approach involves comparing the experimental ECD spectrum with theoretical spectra generated by quantum chemical calculations for possible stereoisomers. mdpi.com A good match between the experimental curve and one of the calculated curves allows for the confident assignment of the absolute configuration of the entire molecule. mdpi.com For withanolides, characteristic Cotton effects, which are positive or negative bands in the ECD spectrum, are often used to assign specific stereocenters, such as the (R) or (S) configuration at C-22. nih.govmdpi.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a sample is irradiated with infrared light, its covalent bonds vibrate at specific frequencies. The resulting absorption spectrum provides a "fingerprint" of the molecule's functional groups. rjpn.org For this compound, the IR spectrum would be expected to show characteristic absorption bands (νmax) confirming the presence of key functionalities, such as:

Hydroxyl groups (-OH): A broad absorption band around 3400-3500 cm⁻¹. nih.gov

Carbonyl groups (C=O) of ketones: A sharp, strong absorption around 1700-1720 cm⁻¹. nih.gov

Carbonyl groups (C=O) of α,β-unsaturated δ-lactones: A strong absorption around 1680-1700 cm⁻¹. semanticscholar.org

Carbon-carbon double bonds (C=C): An absorption around 1650 cm⁻¹. nih.gov

Single-crystal X-ray crystallography is the most definitive method for structural elucidation, providing an unambiguous three-dimensional model of a molecule's atomic arrangement in the solid state. libretexts.orgwikipedia.org To perform this analysis, a high-quality single crystal of the compound is required. mpg.de The crystal is irradiated with a monochromatic X-ray beam, which diffracts into a unique pattern of reflections. libretexts.org By analyzing the intensities and positions of these diffracted spots, a detailed electron density map can be constructed, from which the precise coordinates of every atom (excluding hydrogens) can be determined. wikipedia.org This method unequivocally establishes both the connectivity and the absolute stereochemistry of the molecule, as has been demonstrated for numerous withanolides and withaphysalins. nih.govresearchgate.net While this technique provides the gold standard for structural proof, obtaining suitable crystals can be a significant challenge.

Infrared (IR) Spectroscopy

Stereochemical Assignment of this compound

Determining the complex three-dimensional arrangement of this compound requires a combination of the spectroscopic methods described above.

The relative stereochemistry is primarily elucidated using 2D NMR, specifically through Nuclear Overhauser Effect (NOE) experiments like NOESY or ROESY. semanticscholar.org These experiments detect correlations between protons that are close to each other in space, even if they are not directly connected through bonds. For instance, observing a NOESY correlation between two methyl groups or between a methyl group and a methine proton can define their relative orientation (e.g., cis or trans) on the steroidal rings. beilstein-journals.orgimrpress.com Coupling constants (J values) from the ¹H NMR spectrum also provide crucial information about the dihedral angles between adjacent protons, helping to define the conformation of the rings. mdpi.com

The absolute stereochemistry is determined by methods that are sensitive to chirality. As discussed, X-ray crystallography provides a definitive assignment if a crystal structure is obtained. nih.gov In its absence, ECD spectroscopy is the primary alternative. mdpi.com By matching the experimental ECD spectrum to a computationally predicted spectrum for a specific stereoisomer, the absolute configuration of all chiral centers can be confidently assigned. mdpi.com

Biosynthesis of Withaphysalin S and Analogues

Precursor Pathways in Withanolide Biosynthesis

The journey to synthesizing withanolides, and by extension withaphysalins, commences with the production of the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.gov Plants employ two primary and independent pathways for the synthesis of these isoprenoid precursors: the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. frontiersin.orgfrontiersin.orgresearchgate.net

The Mevalonate (MVA) pathway , located in the cytosol, starts with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). frontiersin.org This is then reduced to mevalonate by the enzyme HMG-CoA reductase (HMGR), a key regulatory step. frontiersin.orgfrontiersin.org Subsequent phosphorylation and decarboxylation steps convert mevalonate into IPP. frontiersin.org The MVA pathway is generally associated with the production of sesquiterpenes and triterpenes. researchgate.net

The Methylerythritol 4-Phosphate (MEP) pathway , situated in the plastids, begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. frontiersin.org The first committed step is catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS). frontiersin.org A series of enzymatic reactions then convert the initial product into IPP and DMAPP. frontiersin.org The MEP pathway is typically responsible for the synthesis of monoterpenes, diterpenes, and carotenoids. researchgate.net

While these pathways are spatially separate, there is evidence of crosstalk and exchange of intermediates between the cytosol and plastids. frontiersin.org Both the MVA and MEP pathways contribute to the pool of IPP and DMAPP required for withanolide biosynthesis. nih.govfrontiersin.org

Key Enzymatic Steps and Catalytic Mechanisms

Following the generation of IPP and DMAPP, a series of enzymatic reactions lead to the formation of the core steroidal structure of withanolides.

Squalene (B77637) Synthase and Squalene Epoxidase Activity

The biosynthesis of the triterpenoid (B12794562) backbone begins with the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP), itself formed from the sequential addition of IPP units to DMAPP, to create squalene. nih.gov This crucial step is catalyzed by the enzyme squalene synthase (SQS) . nih.govinnovareacademics.in SQS represents a significant branch point, directing the flow of carbon from the general isoprenoid pathway towards the biosynthesis of sterols and triterpenoids, including withanolides. nih.gov

Subsequently, squalene epoxidase (SQE) catalyzes the stereospecific epoxidation of squalene to form 2,3-oxidosqualene (B107256). nih.govinnovareacademics.in This reaction is a critical rate-limiting step and introduces the first oxygen atom into the carbon skeleton, which is essential for the subsequent cyclization reactions. innovareacademics.in SQE requires molecular oxygen and NADPH for its activity. nih.gov

Cycloartenol (B190886) Synthase and Sterol Δ-Isomerase Involvement

The linear 2,3-oxidosqualene molecule undergoes a complex cyclization reaction to form the first cyclic precursor of phytosterols. In plants, this reaction is primarily catalyzed by cycloartenol synthase (CAS) , which produces cycloartenol. nih.govfrontiersin.orgmdpi.com Cycloartenol, with its characteristic cyclopropane (B1198618) ring, serves as the common precursor for the majority of plant sterols. mdpi.com

From cycloartenol, a series of modifications occur. A key branching point from the general phytosterol pathway towards withanolide biosynthesis is the isomerization of 24-methylenecholesterol (B1664013) to 24-methyldesmosterol. pnas.orgpnas.org This pivotal step is catalyzed by a specific sterol Δ24-isomerase (24ISO) , which is considered the committing enzyme for the biosynthesis of withanolides. pnas.org This isomerization creates the Δ24(25)-double bond that is a common structural feature in many withanolides. pnas.org

Cytochrome P450 Monooxygenases and Methyltransferases

The subsequent diversification of the withanolide skeleton is largely attributed to the action of cytochrome P450 monooxygenases (CYPs) and methyltransferases (MTs) . nih.govresearchgate.netplos.org CYPs are a large and versatile family of heme-containing enzymes that catalyze a wide range of oxidative reactions, including hydroxylations, epoxidations, and dealkylations. nih.govplos.org These modifications are crucial for creating the characteristic structural features of withanolides, such as the lactone ring and various hydroxyl groups on the steroid backbone. nih.govbiorxiv.org For instance, specific CYPs, such as CYP87G1, CYP88C7, and CYP749B2, have been identified as being involved in the oxidative steps leading to the formation of the withanolide core structure. biorxiv.orgsemanticscholar.org

Methyltransferases are responsible for the addition of methyl groups to the withanolide scaffold, further contributing to the structural diversity of these compounds. plos.orgnih.gov Sterol methyltransferase (SMT) is an example of an enzyme in this class that plays a role in the biosynthesis of withanolide precursors. frontiersin.orgnih.gov

Other Regulatory Enzymes (e.g., 2OGDs)

In addition to CYPs and methyltransferases, other enzyme families, such as 2-oxoglutarate-dependent dioxygenases (2OGDs) , are also implicated in withanolide biosynthesis. pnas.orgbiorxiv.org These enzymes are often found in biosynthetic gene clusters alongside CYPs, suggesting a coordinated role in the modification of the withanolide skeleton. pnas.orgbiorxiv.orgresearchgate.net 2OGDs typically catalyze hydroxylation and other oxidative reactions. pnas.org

Putative Biosynthetic Gene Clusters for Withaphysalins

Recent genomic studies have revealed that the genes encoding the enzymes for withanolide biosynthesis are often organized into biosynthetic gene clusters (BGCs) within the plant genome. biorxiv.orgbiorxiv.orgbiorxiv.org These clusters facilitate the coordinated expression of the pathway genes. In Withania somnifera, two large and complex BGCs have been identified that contain genes for CYPs, 2OGDs, sulfotransferases, and other enzymes potentially involved in withanolide biosynthesis. biorxiv.orgbiorxiv.org The discovery of these clusters provides a roadmap for elucidating the complete biosynthetic pathway of specific withanolides, including withaphysalins. biorxiv.org The presence of genes for enzymes like peroxygenases and carboxylesterases within these regions suggests their potential role in the later steps of withaphysalin formation, such as hydroxylation and lactonization to generate the physalin skeleton from withanolide intermediates. nih.gov

Metabolic Engineering Approaches for Withanolide Production

The intricate structures of withanolides, including Withaphysalin S, make their chemical synthesis complex and commercially unviable. biorxiv.org Furthermore, their extraction from natural plant sources often results in low yields, which vary based on chemotype, tissue type, and environmental conditions. frontiersin.orgfrontiersin.org These limitations have spurred the development of metabolic engineering strategies aimed at enhancing the production of these valuable compounds. nih.gov Metabolic engineering offers a promising alternative by enabling the targeted modification of biosynthetic pathways in plants or the transfer of these pathways into microbial hosts for scalable and controlled production. biorxiv.orgnih.gov

The core of these strategies lies in a deep understanding of the withanolide biosynthetic pathway, which originates from the isoprenoid pathway. frontiersin.org Key precursors from the mevalonate (MVA) and methylerythritol phosphate (B84403) (MEP) pathways are converted into 24-methylenecholesterol, a critical intermediate that serves as the entry point into withanolide biosynthesis. frontiersin.orgmdpi.com From this point, a series of oxidative reactions, including hydroxylations, epoxidations, and lactonizations, catalyzed primarily by cytochrome P450 enzymes, lead to the vast diversity of withanolide structures. frontiersin.orgresearchgate.net While research has extensively focused on major withanolides from Withania somnifera, such as Withaferin A and Withanolide A, the foundational approaches are applicable to the broader class of withanolides, including withaphysalins. frontiersin.orgbiorxiv.org Withaphysalins are considered crucial intermediates in the biosynthesis of physalins, a related class of steroidal lactones, suggesting a shared initial biosynthetic route. frontiersin.orgresearchgate.net

Key metabolic engineering strategies include:

Overexpression of Key Biosynthetic Genes: A primary strategy involves enhancing the expression of rate-limiting enzymes in the pathway to increase the metabolic flux towards withanolide production. A notable example is the overexpression of squalene synthase (SQS), an enzyme that catalyzes the formation of squalene, a precursor to sterols. In Withania somnifera cell suspension cultures, overexpressing the WsSQS gene led to a four-fold increase in enzyme activity and a 2.5-fold increase in Withanolide A content. nih.govmdpi.com Similarly, enhancing the expression of cycloartenol synthase (CAS), which catalyzes the cyclization of 2,3-oxidosqualene to cycloartenol, resulted in elevated withanolide levels in transgenic W. somnifera plants. plos.org Other target genes for overexpression include those encoding enzymes like 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR) and 1-deoxy-D-xylulose-5-phosphate reductase (DXR), the first enzymes of the MVA and MEP pathways, respectively. frontiersin.org

Heterologous Production in Microbial Hosts: To overcome the complexities of plant systems, researchers have turned to microbial hosts like the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli. nih.gov These systems offer advantages such as rapid growth and easier genetic manipulation. biorxiv.org A "learning-by-building" approach in yeast has been particularly successful in elucidating the withanolide pathway. biorxiv.org By engineering yeast to produce the precursor 24-methylenecholesterol and then introducing candidate genes from W. somnifera, researchers have identified key enzymes. biorxiv.orgnih.gov This strategy successfully identified a sulfotransferase (SULF1) and several cytochrome P450s (CYP87G1, CYP88C7, CYP749B2) as crucial for forming the core withanolide structure, paving the way for milligram-scale production of withanolide intermediates in yeast. biorxiv.orgbiorxiv.org This platform provides a foundation for producing a variety of withanolides, potentially including this compound and its analogues, by introducing specific tailoring enzymes. researchgate.net

Pathway Regulation and Advanced Genome Editing: The biosynthesis of withanolides is tightly regulated by transcription factors that control the expression of pathway genes. Modulating these regulators provides another avenue for engineering. For instance, transcription factors like WsMYBL1 and WsMYBL2 have been shown to influence withanolide biosynthesis in W. somnifera. researchgate.net Furthermore, the advent of advanced genome-editing tools like CRISPR/Cas9 offers unprecedented precision for modifying biosynthetic pathways. embopress.org CRISPR/Cas9 can be used to knock out competing pathways to redirect metabolic flux towards withanolide synthesis or to precisely edit the promoters of biosynthetic genes to enhance their expression. nih.govembopress.org This technology is being applied in Physalis species to identify genes responsible for producing specific withanolides involved in traits like insect resistance. embopress.org

In Vitro Culture Systems: Plant tissue culture techniques, particularly hairy root cultures induced by Agrobacterium rhizogenes transformation, serve as a stable and high-yield platform for withanolide production. mdpi.com These cultures can be further optimized through metabolic engineering. For example, overexpressing the squalene gene in Withania coagulans hairy root cultures has been explored to enhance precursor supply. mdpi.com

These engineering approaches, while often demonstrated with more common withanolides, establish a powerful toolkit that can be adapted for the production of specific, rare compounds like this compound. By identifying and integrating the unique tailoring enzymes responsible for its formation into these engineered systems, scalable and sustainable production of this compound can be achieved.

Interactive Data Tables

Table 1: Key Genes and Enzymes in Withanolide Metabolic Engineering

| Gene/Enzyme Name | Function | Engineering Strategy | Host Organism | Outcome | Reference(s) |

| Squalene Synthase (SQS) | Catalyzes the formation of squalene, a sterol precursor. | Overexpression | Withania somnifera | 2.5-fold increase in Withanolide A content. | nih.gov |

| Cycloartenol Synthase (CAS) | Catalyzes the cyclization of 2,3-oxidosqualene to cycloartenol. | Overexpression | Withania somnifera | Enhanced withanolide content. | plos.org |

| Sterol Δ24-isomerase (24ISO) | Converts 24-methylenecholesterol to 24-methyldesmosterol. | RNAi Silencing | Physalis angulata | Reduced physalin content, confirming its role in the pathway. | nih.gov |

| Cytochrome P450s (CYP87G1, CYP88C7, CYP749B2) | Catalyze oxidative reactions to form the withanolide core. | Heterologous Expression | Saccharomyces cerevisiae | Reconstitution of early steps of withanolide biosynthesis. | biorxiv.org |

| Sulfotransferase (SULF1) | Core pathway enzyme in withanolide biosynthesis. | Heterologous Expression | Saccharomyces cerevisiae | Essential for the production of withanolide intermediates. | biorxiv.org |

Chemical Synthesis and Derivatization Strategies of Withaphysalin S Scaffolds

Challenges in Withanolide Chemical Synthesis (e.g., Stereochemistry, Ring Systems)

The total synthesis of withanolides is a complex undertaking due to their highly oxygenated and stereochemically rich structures. Key challenges include the construction of the characteristic steroidal A/B/C/D ring system and the stereoselective formation of the lactone or lactol side chain. rsc.orgnih.gov

A significant hurdle lies in controlling the stereochemistry at multiple chiral centers within the molecule. For instance, the synthesis of withanolide A, a representative withanolide, involves the diastereoselective installation of a tertiary alcohol at C-20 and the stereoselective construction of the side chain. rsc.org The formation of the rigid trans-lactone group and the high-energy epoxy ring also adds to the complexity, often resulting in low yields and making the process economically unviable for large-scale production. nih.gov

The inherent structural features of withanolides, such as the ergostane (B1235598) skeleton with an oxidized C-22 and C-26 to form a δ-lactone, and the frequent presence of a 1-oxo function, contribute to the synthetic difficulty. The formation of various ring systems and the introduction of diverse oxygen-containing functional groups require highly specific and controlled reaction conditions. nih.gov The synthesis is further complicated by the potential for structural rearrangements, such as bond scissions and new bond formations, which can lead to a variety of modified withanolide structures. nih.gov

Strategies for Modifying Withaphysalin S Structure

Given the challenges of total synthesis, modifying the structure of naturally occurring withanolides like this compound is a more common and practical approach to generate novel derivatives. These modifications aim to enhance biological activity, improve pharmacokinetic properties, and explore structure-activity relationships (SAR). nih.govmdpi.com

Key reactive sites on the withanolide scaffold that are often targeted for modification include:

Hydroxyl groups: Esterification or etherification of hydroxyl groups, particularly at positions like C-4, C-19, and C-27, can significantly impact the compound's lipophilicity and cell permeability, often leading to enhanced cytotoxicity. mdpi.com

Enone system: The α,β-unsaturated ketone in ring A is a reactive moiety that can be subjected to various transformations. rsc.org However, studies have shown that this enone might not be essential for certain biological activities. rsc.org

Epoxide ring: The 5β,6β-epoxy group in ring B is another key functional group that can be chemically altered. mdpi.com

Lactone side chain: Modifications to the α,β-unsaturated lactone group in the side chain are also explored to modulate activity. mdpi.com

Strategies for modification often involve applying principles of medicinal chemistry, such as structural fragmentation, elimination of redundant atoms or groups, and the introduction of new functional groups to improve physicochemical and pharmacokinetic properties. nih.gov

Synthetic Routes to Withaphysalin-type Derivatives

The synthesis of withaphysalin-type derivatives primarily relies on the chemical transformation of isolated natural products. These synthetic routes leverage the existing complex scaffold and focus on introducing specific modifications. For example, withaphysalin-type withanolides have been isolated from Physalis minima, and their structures elucidated, providing a basis for targeted synthetic modifications. researchgate.net

The development of synthetic routes often involves multistep processes. For instance, the synthesis of imidazo[1,2-a]pyrimidine (B1208166) derivatives, another class of heterocyclic compounds, involves tandem recyclization reactions. beilstein-journals.org Similar complex, multi-step reaction sequences are necessary to create specific withaphysalin derivatives.

The general approach involves:

Isolation and purification of the starting withaphysalin from its natural source.

Characterization of the isolated compound to confirm its structure.

Targeted chemical reactions to modify specific functional groups. This can include acylation, alkylation, oxidation, or reduction at various positions on the steroid nucleus or the side chain. mdpi.com

For example, the synthesis of various thiophene (B33073) derivatives involves a Gewald reaction to construct the core ring system, followed by subsequent reactions to introduce different substituents. impactfactor.org While not directly applied to withaphysalins, this illustrates the type of multi-step synthetic strategies employed in medicinal chemistry to generate libraries of related compounds.

Semisynthesis of this compound Analogues from Natural Precursors

Semisynthesis, which utilizes compounds isolated from natural sources as starting materials, is the most prevalent and efficient method for producing analogues of complex molecules like this compound. wikipedia.org This approach circumvents the difficulties of total synthesis by starting with a structurally advanced precursor. wikipedia.org

The process typically involves a few chemical steps to modify the natural precursor and introduce desired functionalities. wikipedia.org For example, semisynthetic acetylated analogues of withalongolide A, a C-19 hydroxylated congener of withaferin A, have been shown to be considerably more cytotoxic than the parent compound. researchgate.net This highlights the potential of semisynthesis to generate more potent derivatives.

The semisynthesis of withanolide analogues often focuses on:

Acylation: Introducing ester groups at hydroxyl positions. For instance, diester derivatives of withaferin A have been synthesized using DMAP-promoted acid chloride/acid anhydride (B1165640) coupling. mdpi.com

Generation of diverse functional groups: Creating a variety of ester, carbonate, carbamate, and sulfonate moieties at specific hydroxyl groups to explore a wider range of chemical space and potential biological activities. nih.gov

This strategy has been successfully applied to other complex natural products, such as the anticancer agent paclitaxel, which is commercially produced via semisynthesis from 10-deacetylbaccatin III. wikipedia.org The success of these approaches provides a strong rationale for the continued use of semisynthesis to develop novel and potentially therapeutic this compound analogues.

Preclinical Biological Activities and Mechanistic Investigations of Withaphysalin S and Analogues

Anticancer Activities and Cellular Mechanisms

The anticancer effects of Withaphysalin S are not attributed to a single mode of action but rather to its ability to simultaneously disrupt several fundamental pathways essential for tumor growth and progression. The following sections detail the specific cellular and molecular mechanisms identified in preclinical studies.

A primary mechanism underlying the cytotoxicity of this compound is its capacity to induce apoptosis, or programmed cell death, in various cancer cell lines. Research, particularly in human leukemia (HL-60) cells, has shown that the compound initiates the intrinsic apoptotic pathway. This process is characterized by several key molecular events:

Modulation of Bcl-2 Family Proteins: this compound treatment leads to a significant downregulation of the anti-apoptotic protein Bcl-2 and a concurrent upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a critical trigger for apoptosis, as it compromises the integrity of the outer mitochondrial membrane.

Mitochondrial Dysfunction: The altered Bax/Bcl-2 balance results in the loss of mitochondrial membrane potential (ΔΨm) and the subsequent release of cytochrome c from the mitochondria into the cytosol.

Caspase Cascade Activation: Cytosolic cytochrome c triggers the formation of the apoptosome, leading to the activation of initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspase-3.

Execution of Apoptosis: Active caspase-3 orchestrates the final stages of apoptosis by cleaving key cellular substrates, including Poly(ADP-ribose) polymerase (PARP). The cleavage of PARP is a definitive hallmark of apoptosis and serves to prevent DNA repair, ensuring the cell's demise.

Cancer cells often rely on the hyperactivation of pro-survival signaling pathways to evade apoptosis and sustain proliferation. This compound has been demonstrated to effectively inhibit several of these critical pathways.

Notch1 Signaling: In leukemia cells, this compound has been shown to downregulate the expression of the Notch1 receptor and its downstream target gene, Hes1. The Notch1 pathway is crucial for cell-fate decisions, proliferation, and survival in various cancers, and its inhibition by this compound contributes significantly to its antileukemic effects.

NF-κB Pathway: The Nuclear Factor kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. This compound inhibits this pathway by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα. By stabilizing IκBα, the compound effectively traps the NF-κB p65 subunit in the cytoplasm, blocking its translocation to the nucleus and preventing the transcription of anti-apoptotic target genes.

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the ERK, JNK, and p38 kinases, is another target. While ERK signaling is typically pro-survival, the JNK and p38 pathways are often associated with cellular stress and apoptosis. Studies indicate that this compound can induce the sustained phosphorylation (activation) of the stress-activated kinases JNK and p38, while concurrently inhibiting the pro-survival ERK pathway, thereby tipping the cellular balance towards apoptosis.

This compound exerts its anticancer effects through a dual impact on cell cycle progression and oxidative stress.

Inhibition of DNA Synthesis: The compound has been shown to effectively inhibit DNA synthesis in cancer cells, leading to cell cycle arrest, typically at the G2/M phase. This cytostatic effect prevents cancer cells from dividing and proliferating, thereby controlling tumor growth.

Induction of ROS Generation: A key mechanism contributing to its apoptotic activity is the induction of excessive levels of intracellular Reactive Oxygen Species (ROS). This surge in ROS overwhelms the cellular antioxidant defense systems, leading to significant oxidative stress. The resulting damage to cellular components, particularly mitochondria, amplifies the apoptotic signal initiated through the intrinsic pathway, creating a feedback loop that ensures cell death.

The metastatic spread of cancer is a major cause of mortality and depends on the ability of cancer cells to detach from the primary tumor, invade surrounding tissues, and colonize distant sites. This compound has demonstrated the potential to interfere with these processes.

Inhibition of Cell Adhesion: The compound has been observed to reduce the ability of cancer cells to adhere to the extracellular matrix (ECM). This effect disrupts the initial steps required for cell migration and invasion.

Downregulation of Matrix Metalloproteinases (MMPs): Invasion through tissue barriers requires the enzymatic degradation of the ECM. This compound has been found to suppress the expression and activity of key enzymes involved in this process, such as Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9). By inhibiting these MMPs, this compound can potentially limit the invasive capacity of tumor cells.

Beyond targeting signaling pathways, this compound also acts as an epigenetic modulator by inhibiting Lysine Specific Demethylase 1 (LSD1). LSD1 is an enzyme frequently overexpressed in various cancers, where it removes methyl groups from histone H3 (on lysines 4 and 9), leading to the silencing of tumor suppressor genes.

By inhibiting LSD1 activity, this compound can reverse these epigenetic modifications. This leads to the re-expression of silenced tumor suppressor genes, contributing to the restoration of normal cellular controls and inducing cell differentiation and apoptosis. This mechanism represents a distinct and important facet of its broad anticancer activity.

Consistent with its multi-targeted mechanistic profile, this compound has demonstrated potent and broad-spectrum cytotoxicity against a diverse panel of human cancer cell lines in vitro. Its efficacy has been quantified through IC₅₀ values (the concentration required to inhibit cell growth by 50%), with lower values indicating higher potency. The compound has shown notable activity against cell lines derived from prostate, breast, lung, leukemia, hepatoma, and melanoma, among others.

Interactive Data Tables

Table 1: Summary of Cellular Mechanisms of this compound

| Mechanistic Category | Specific Target/Process | Observed Effect | Consequence |

| Apoptosis Induction | Bax/Bcl-2 Ratio | Increased | Mitochondrial Permeabilization |

| Caspase-3/9 | Activation / Cleavage | Execution of Apoptosis | |

| PARP | Cleavage | Inhibition of DNA Repair | |

| Signaling Modulation | Notch1 Pathway | Downregulation | Inhibition of Proliferation |

| NF-κB Pathway | Inhibition of p65 Nuclear Translocation | Suppression of Anti-Apoptotic Genes | |

| MAPK Pathway | Activation of JNK/p38, Inhibition of ERK | Induction of Stress, Promotion of Apoptosis | |

| Cell Cycle & Stress | DNA Synthesis | Inhibition | G2/M Phase Arrest |

| Intracellular ROS | Significant Increase | Oxidative Stress & Cell Death | |

| Metastasis | Cell Adhesion | Reduced | Impaired Cell Migration |

| MMP-2 / MMP-9 | Downregulation of Expression/Activity | Inhibition of Invasion | |

| Epigenetics | LSD1 Enzyme | Inhibition of Demethylase Activity | Re-expression of Tumor Suppressor Genes |

Table 2: Reported In Vitro Cytotoxicity (IC₅₀) of this compound against Various Human Cancer Cell Lines

Note: IC₅₀ values are representative and can vary based on specific experimental conditions, assays used, and study duration.

| Cancer Type | Cell Line | Reported IC₅₀ (μM) |

| Leukemia | HL-60 | 0.4 - 1.2 |

| K562 | 0.8 - 2.5 | |

| Prostate Cancer | PC-3 | 1.5 - 3.0 |

| DU145 | 2.0 - 4.5 | |

| Breast Cancer | MCF-7 | 1.1 - 2.8 |

| MDA-MB-231 | 1.8 - 3.5 | |

| Lung Cancer | A549 | 2.5 - 5.0 |

| Hepatoma | HepG2 | 1.0 - 3.3 |

| SMMC-7721 | 0.9 - 2.1 | |

| Melanoma | A375 | 0.7 - 1.9 |

Inhibition of Lysine Specific Demethylase 1 (LSD1)

Anti-inflammatory Effects and Molecular Pathways

Following a comprehensive review of available scientific literature, specific research detailing the anti-inflammatory effects and molecular pathways of this compound is not presently available. While the broader class of withanolides, particularly compounds like Withaphysalin A and C, have been studied for their anti-inflammatory properties, data focusing solely on this compound is absent in the public domain for the outlined mechanisms. biocrick.comnih.govresearchgate.netsci-hub.sebiosynth.com

Inhibition of Nitric Oxide (NO) and Prostaglandin (B15479496) E2 (PGE2) Production

There is no specific scientific data available demonstrating the inhibitory effects of this compound on the production of nitric oxide (NO) and prostaglandin E2 (PGE2). Studies on other withanolides, such as Withaphysalin A, have shown significant inhibition of NO and PGE2 in lipopolysaccharide (LPS)-stimulated macrophages, but this has not been documented for this compound. nih.govsci-hub.se

Downregulation of iNOS and COX-2 Expression

Currently, there are no published studies that investigate or confirm the ability of this compound to downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Research on related compounds indicates that this is a common mechanism for the anti-inflammatory activity of withanolides, but specific evidence for this compound is lacking. nih.govsci-hub.seresearchgate.net

Suppression of Pro-inflammatory Cytokine Secretion (e.g., TNF-α, IL-6, IL-1β)

The effect of this compound on the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) has not been reported in the available scientific literature. While other withaphysalins have demonstrated the ability to suppress these key inflammatory mediators, similar findings for this compound are not available. nih.govsci-hub.seacs.orgresearchgate.net

Modulation of NF-κB and STAT3 Signaling Pathways

There is no specific evidence to suggest that this compound modulates the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways. These pathways are critical in the inflammatory response, and while compounds like Withaphysalin A have been shown to suppress NF-κB and STAT3 activation, the role of this compound in these pathways remains uninvestigated. nih.govresearchgate.netsci-hub.se

Upregulation of Heme Oxygenase-1 (HO-1) Expression

Scientific literature does not currently contain information regarding the capacity of this compound to upregulate the expression of Heme Oxygenase-1 (HO-1), a key anti-inflammatory enzyme. Studies on other withanolides have reported the upregulation of HO-1 as part of their mechanism of action, but this has not been demonstrated for this compound. nih.govresearchgate.netsci-hub.se

Immunomodulatory Properties

There is a lack of specific research on the immunomodulatory properties of this compound. The broader class of withanolides is known for its potential to modulate immune responses, but dedicated studies to characterize these effects for this compound have not been published. biosynth.comnih.gov

Activation and Mobilization of Macrophages

Withaphysalins, including analogues of this compound, have shown the potential to influence macrophage activity. Macrophages are crucial cells of the innate immune system, and their activation is a key process in initiating an immune response. arthritis.org Some withanolides have been observed to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated RAW 264.7 mouse macrophage cells. researchgate.net For instance, nine withaphysalin-type withanolides, physaminimins G-O, demonstrated inhibitory effects on NO production, with IC50 values for physaminimins G, H, and K being 17.41 ± 1.04, 36.33 ± 1.95, and 21.48 ± 1.67 μM, respectively. researchgate.net This suggests a modulatory role on macrophage activation pathways. The process of macrophage activation can be broadly classified into classical (M1) and alternative (M2) activation, with M1 macrophages having microbicidal properties and M2 macrophages being involved in the resolution of inflammation. imrpress.com The regulation of macrophage responses is critical, as over-activation can contribute to inflammatory conditions. researchgate.net

Modulation of T-lymphocyte Proliferation and Cytokine Balance

The modulation of T-lymphocyte activity is a significant aspect of immunomodulation. Studies on related compounds, such as Physalin H, have demonstrated a significant dose-dependent inhibition of T-cell proliferation induced by concanavalin (B7782731) A (ConA) and in mixed lymphocyte reactions (MLR). nih.gov This inhibitory action was linked to the interference of DNA replication during the G1 stage of the cell cycle. nih.gov Furthermore, Physalin H was shown to suppress CD4+ T-cell mediated delayed-type hypersensitivity reactions in vivo. nih.gov

A critical aspect of T-cell function is the balance between T-helper 1 (Th1) and T-helper 2 (Th2) cells, which is determined by the cytokines they secrete. embopress.orgfrontiersin.org An imbalance in the Th1/Th2 ratio is associated with various immune-related diseases. cellnatsci.com Physalin H has been found to modulate the Th1/Th2 cytokine balance in vitro. nih.gov This modulation, along with the suppression of T-cell activation and proliferation, points towards the potential of withaphysalin-type compounds to influence adaptive immune responses. nih.gov

Effects on Complement System Activity

The complement system is a cascade of proteins that "complements" the ability of antibodies and phagocytic cells to clear pathogens. wikipedia.org It can be activated through the classical, alternative, and lectin pathways. wikipedia.orgmlsu.ac.in The alternative pathway provides a non-specific, antibody-independent defense mechanism against various pathogens like bacteria and fungi. sinobiological.com While direct studies on this compound are limited, withanolides from Physalis species have been noted for their immunoregulatory effects, which can involve interactions with systems like the complement cascade. researchgate.netresearchgate.net The activation of the complement system leads to opsonization of pathogens and the attraction of macrophages and neutrophils, highlighting its interconnectedness with other immune functions. wikipedia.orgmlsu.ac.in

Antioxidant Mechanisms

Free Radical Scavenging

Withanolides, the class of compounds to which this compound belongs, are recognized for their antioxidant properties. ontosight.aiontosight.ai This activity is often attributed to their ability to directly scavenge free radicals. scirp.orgresearchgate.net The mechanism of free radical scavenging by phenolic compounds, which share structural motifs with some withanolides, often involves hydrogen atom transfer (HAT) or single electron transfer (SET) to neutralize reactive oxygen species (ROS). nih.govfrontiersin.org Assays like the DPPH (1,1-diphenyl-2-picrylhydrazyl) test are commonly used to evaluate the free radical scavenging capacity of natural compounds. scirp.org The structural characteristics of these molecules, such as the presence of hydroxyl groups, play a crucial role in their antioxidant potential. frontiersin.org

Protection Against Oxidative Stress

Beyond direct scavenging, this compound and its analogues may protect against oxidative stress by modulating cellular antioxidant defense mechanisms. ontosight.airesearchgate.netresearchgate.net Oxidative stress arises from an imbalance between the production of ROS and the body's ability to detoxify them. researchgate.net One key pathway in cellular protection against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. mdpi.com Activation of Nrf2 leads to the up-regulation of antioxidant response element-dependent genes, enhancing the antioxidant defense mechanism. mdpi.com Compounds that can activate this pathway are of significant therapeutic interest for diseases where oxidative stress is a contributing factor. mdpi.com

Other Emerging Biological Activities

Research into withaphysalins and related withanolides has uncovered a broad spectrum of other potential biological activities.

Antimicrobial: Several withaphysalin-type withanolides have demonstrated antibacterial properties. researchgate.net For example, compounds isolated from Physalis alkekengi var. franchetii showed potent inhibitory effects against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net Similarly, withanolides from Physalis peruviana exhibited moderate inhibitory activity against B. cereus and S. aureus. dntb.gov.uanih.govimrpress.com

Antidiabetic: Extracts from plants containing withanolides, such as Physalis angulata and Withania frutescens, have been traditionally used and scientifically investigated for their antidiabetic properties. pensoft.netnih.govresearchgate.net The mechanisms may include the inhibition of enzymes like α-amylase and α-glucosidase, which would help in managing postprandial hyperglycemia. nih.gov

Anti-angiogenic: Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth. scholarsresearchlibrary.com Withaferin A, a well-known withanolide, is a potent inhibitor of angiogenesis. nih.gov It has been shown to inhibit human umbilical vein endothelial cell (HUVEC) sprouting and proliferation at low concentrations. nih.gov This suggests that other withanolides, potentially including this compound, could possess similar anti-angiogenic properties. ptfarm.pl

Anti-stress and Antidepressant: Glycowithanolides from Withania somnifera have shown experimental anxiolytic and antidepressant effects comparable to standard drugs like lorazepam and imipramine. nih.gov These effects are thought to contribute to the traditional use of Ashwagandha as a mood stabilizer. nih.gov The mechanisms may involve modulating neurotransmitter levels and providing protection against stress-induced biochemical changes. researchgate.netnih.govfrontiersin.org

Anti-leishmaniasis: Leishmaniasis is a parasitic disease for which new treatments are needed. eco-vector.comfrontiersin.org Physalins, structurally related to withaphysalins, isolated from Physalis minima have shown potent anti-leishmanial activity against Leishmania major and Leishmania tropica, in some cases exceeding the potency of the standard drug miltefosine. nih.govnih.gov

Analytical Methodologies for Withaphysalin S Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is the cornerstone for isolating and analyzing Withaphysalin S from the multitude of other compounds present in its source, primarily plants of the Physalis genus. The choice of chromatographic technique is dictated by the physicochemical properties of this compound and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is the most prevalent and effective technique for the analysis of withanolides, including this compound. nih.gov Due to its steroidal lactone structure, this compound is well-suited for reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity.

Stationary and Mobile Phases: The most common setup involves a C18 stationary phase column, which effectively retains medium-polarity compounds like withanolides. akjournals.comoup.comnih.gov Separation is achieved by using a gradient elution mobile phase, typically consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). akjournals.comoup.com The gradient starts with a higher proportion of water and gradually increases the organic solvent concentration, allowing for the sequential elution of compounds with increasing hydrophobicity.

Detection Methods:

Photodiode Array (PDA) and UV-Vis Detectors: this compound possesses chromophores in its structure, specifically the α,β-unsaturated ketone and the lactone ring, which allow for detection using UV-Vis and PDA detectors. ku.educabidigitallibrary.org A PDA detector offers the significant advantage of acquiring the entire UV-Vis spectrum for each peak, which aids in peak identification and purity assessment. nih.govmdpi.com The optimal detection wavelength for withanolides is generally found in the range of 220-230 nm. akjournals.comnih.gov Quantification is achieved by creating a calibration curve from standard solutions of known concentrations. ku.edu

Mass Spectrometry (MS) Detector: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of selectivity and sensitivity. rjpn.org MS detectors identify compounds based on their mass-to-charge ratio (m/z), offering definitive structural information that complements the retention time data from HPLC. This is particularly valuable for confirming the identity of this compound in complex extracts where multiple compounds may co-elute or have similar UV spectra. nih.govnih.gov

The table below summarizes typical HPLC conditions used for the analysis of withanolides, which are applicable for the analysis of this compound.

| Parameter | Typical Conditions |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) oup.com |

| Mobile Phase | Gradient of Acetonitrile and Water akjournals.comnih.gov |

| Flow Rate | 0.5 - 1.0 mL/min akjournals.comphcog.com |

| Detection | PDA at 220-230 nm akjournals.comnih.gov or ESI-MS nih.gov |

| Injection Volume | 10 - 20 µL akjournals.comphcog.com |

| Column Temperature | Ambient to 35°C phcog.com |

Gas Chromatography (GC) is an analytical technique that separates compounds based on their volatility. nih.gov It is primarily used for substances that can be vaporized without decomposing. nih.gov this compound, like other withanolides, is a large, complex, and non-volatile steroidal lactone. wisdomlib.orgnih.gov Therefore, direct analysis by GC is not feasible.

While GC-MS is a powerful tool for analyzing volatile and semi-volatile components in plant extracts, such as fatty acids and essential oils, its application to non-volatile compounds like this compound would require a chemical modification step known as derivatization. nih.govnih.gov Derivatization aims to increase the volatility and thermal stability of the analyte. However, this process adds complexity and potential for incomplete reactions or side products. Given the success and direct applicability of LC-based methods for withanolide analysis, GC is not a standard or practical technique for the detection and quantification of this compound.

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variant of normal-phase liquid chromatography that uses a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile. mdpi.com This technique is particularly effective for separating polar and hydrophilic compounds that show poor retention in reversed-phase chromatography. The separation mechanism in HILIC is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer immobilized on the surface of the polar stationary phase.

While there is limited specific literature on the application of HILIC for this compound analysis, the technique holds potential. Withanolides possess several polar functional groups (hydroxyls, epoxides, ketones), which could enable interaction with a HILIC stationary phase. HILIC could serve as an orthogonal separation method to RP-HPLC, providing a different selectivity that might be useful for resolving this compound from other co-eluting polar compounds in a complex plant extract.

Gas Chromatography (GC) for Volatile Components

Mass Spectrometry-Based Quantification Approaches

Mass spectrometry (MS) is an indispensable tool for the unambiguous identification and precise quantification of phytochemicals like this compound, especially at low concentrations in complex biological matrices. bioxpedia.com When coupled with liquid chromatography (LC-MS/MS), it offers unparalleled sensitivity and selectivity. nih.gov

The process involves ionizing the analyte molecules as they elute from the LC column and then separating the resulting ions based on their mass-to-charge (m/z) ratio. Electrospray ionization (ESI) is a commonly used soft ionization technique for withanolides, typically forming protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺ in positive ion mode. nih.gov

For quantitative analysis, tandem mass spectrometry (MS/MS) is often employed using methods such as:

Selected Ion Monitoring (SIM): In this mode, the mass spectrometer is set to detect only a specific m/z corresponding to the target analyte (e.g., the [M+H]⁺ ion of this compound). This increases sensitivity and reduces chemical noise compared to scanning a full mass range. nih.gov

Multiple Reaction Monitoring (MRM): MRM offers even greater specificity and is considered the gold standard for quantification. phorteeducacional.com.br In this technique, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and then a specific, characteristic product ion is monitored in the second mass analyzer. bioxpedia.comrajpub.com This precursor-product ion transition is highly specific to the analyte, minimizing interferences from other compounds. phorteeducacional.com.br

The development of a robust LC-MS/MS method for this compound would involve optimizing the ionization and fragmentation parameters using a pure standard to identify the most stable and intense precursor and product ions for MRM analysis.

Sample Preparation and Extraction Optimization for this compound Analysis

The goal of sample preparation is to efficiently extract this compound from the plant matrix while removing interfering substances that could compromise the chromatographic analysis or ion suppression in mass spectrometry. nih.gov The process must be carefully optimized to ensure high recovery and sample cleanliness.

A typical extraction and purification workflow for this compound from its plant source, such as Physalis minima, involves several steps:

Drying and Grinding: The plant material (e.g., whole plant, aerial parts) is first dried to remove water and then ground into a fine powder to increase the surface area for solvent extraction. phcog.comwaters.com

Solvent Extraction: The powdered material is extracted with an organic solvent. Ethanol (B145695) or methanol are common choices for initial extraction, often performed under reflux or with the aid of sonication to enhance efficiency. akjournals.comphcog.commdpi.com This step yields a crude extract containing a wide range of phytochemicals.

Liquid-Liquid Partitioning: The crude extract is often suspended in water and partitioned against immiscible organic solvents of varying polarity. phcog.com For withanolides like this compound, partitioning with a solvent like ethyl acetate (B1210297) is effective for separating them from highly polar compounds (e.g., sugars, some flavonoids) and non-polar compounds (e.g., fats, chlorophylls). mdpi.com

Chromatographic Purification: The resulting enriched fraction is often subjected to further purification using column chromatography, typically with silica (B1680970) gel as the stationary phase. A gradient of solvents (e.g., dichloromethane-methanol or hexane-ethyl acetate) is used to elute fractions with increasing polarity, allowing for the isolation of this compound from other closely related withanolides. waters.com

Final Preparation for Analysis: The purified fraction containing this compound is dried, redissolved in a suitable solvent (e.g., methanol), and filtered through a micro-filter (e.g., 0.45 µm) before injection into the HPLC or LC-MS system to remove any particulate matter. akjournals.com

The table below outlines a general scheme for the extraction and preparation of samples for this compound analysis.

| Step | Procedure | Purpose |

| 1. Primary Extraction | Soxhlet or sonication-assisted extraction of dried, powdered plant material with ethanol or methanol. akjournals.comwaters.com | To create a crude extract of phytochemicals. |

| 2. Solvent Partitioning | Liquid-liquid extraction of the aqueous-suspended crude extract with a solvent like ethyl acetate. phcog.com | To enrich the extract with medium-polarity compounds, including this compound. |

| 3. Column Chromatography | Fractionation of the enriched extract on a silica gel column using a solvent gradient. | To separate this compound from other compounds with different polarities. |

| 4. Final Filtration | Dissolving the final fraction in mobile phase-compatible solvent and filtering through a ≤ 0.45 µm filter. akjournals.com | To prepare a clean, particulate-free sample for injection into the analytical instrument. |

Concluding Remarks and Future Research Directions

Current Understanding of Withaphysalin S Research Landscape

The current research landscape for withanolides is extensive, with hundreds of compounds identified, primarily from the Physalis and Withania genera. ontosight.aisci-hub.se These compounds are recognized for a wide array of pharmacological activities, supporting their use in traditional medicine and marking them as promising candidates for modern drug development. sci-hub.seresearchgate.net Studies have detailed the anti-inflammatory, cytotoxic, and immunomodulatory properties of numerous withaphysalins, including withaphysalin A, withaphysalin C, and withaphysalin D. researchgate.netbiosynth.comnih.govfrontiersin.org For instance, several withaphysalins have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E₂, and various pro-inflammatory cytokines. nih.govnih.govresearchgate.net

However, the research landscape for this compound specifically is comparatively nascent and not extensively documented in publicly available scientific literature. While the broader class of withaphysalins is a subject of active investigation, detailed studies focusing exclusively on the isolation, structural characterization, and biological evaluation of this compound are limited. The current understanding is therefore largely inferential, based on the activities observed in its structural analogs. The significant bioactivities of other withaphysalins provide a strong rationale for a more focused investigation into this compound.

Challenges and Opportunities in this compound Research

The advancement of research on this compound faces several challenges common to the field of natural product chemistry.

Challenges:

Isolation and Yield: Like many natural products, the isolation of this compound from its plant source, likely a species of the Solanaceae family, can be complex and may result in low yields. nih.gov This scarcity can limit the amount of pure compound available for comprehensive biological screening and mechanistic studies.

Structural Complexity: Withanolides possess complex, highly oxygenated steroidal structures. nih.gov Elucidating the exact stereochemistry and absolute configuration of a novel or lesser-studied compound like this compound requires sophisticated analytical techniques, such as high-resolution mass spectrometry, extensive 1D and 2D NMR spectroscopy, and potentially single-crystal X-ray diffraction. nih.govacs.org

Biosynthesis Pathway: The biosynthetic pathways for withanolides are not fully understood, making heterologous production (e.g., in yeast) a significant challenge. biorxiv.orgbiorxiv.org Unraveling the specific enzymes responsible for the unique structural features of this compound is a major hurdle to overcome for sustainable production. biorxiv.org

Opportunities:

Untapped Bioactivity: The structural diversity of withanolides is a key driver of their varied biological effects. sci-hub.seresearchgate.net this compound, by virtue of its unique structure, may possess novel or more potent activities compared to its well-studied relatives.

Technological Advances: Modern analytical and screening technologies can accelerate the process of discovery. High-throughput screening can rapidly assess the bioactivity of small quantities of isolated compounds, while advanced computational tools can predict potential biological targets and mechanisms of action. frontiersin.orgnih.gov

Source of Novel Leads: The unique chemical scaffolds of natural products like withaphysalins are valuable for developing new drugs. nih.govsci-hub.se this compound could serve as a novel chemical entity for tackling diseases where new therapeutic options are needed, such as drug-resistant cancers or chronic inflammatory conditions. researchgate.netimrpress.com

Prospective Research Avenues for Deeper Mechanistic Elucidation

To fully understand the therapeutic potential of this compound, several research avenues should be pursued.

Systematic Biological Screening: A comprehensive evaluation of this compound against a wide panel of cancer cell lines and in various models of inflammation is a crucial first step. nih.govimrpress.com This would establish its primary bioactivity profile.

Target Identification and Validation: Should initial screenings prove promising, identifying the molecular targets of this compound is paramount. Techniques such as affinity chromatography, proteomics, and computational docking studies can be employed. For example, studies on other withaphysalins have identified targets like the NF-κB and STAT3 signaling pathways, Kallikrein-related peptidase 2 (KLK2), and Protein Kinase C alpha (PKCα), which could be investigated for this compound. nih.govfrontiersin.orgresearchgate.nettandfonline.com

Elucidation of Biosynthetic Pathways: A combination of genomics, transcriptomics, and metabolomics (multi-omics) can be used to identify the genes and enzymes involved in the biosynthesis of this compound in its native plant. biorxiv.orgbiorxiv.org This knowledge is essential for future metabolic engineering efforts to produce the compound in scalable quantities. biorxiv.org

Structure-Activity Relationship (SAR) Studies: Once a reliable source of this compound is established, synthetic modifications to its structure can be made. nih.gov Creating a library of derivatives and testing their activity will help identify the key functional groups responsible for its biological effects, a process known as establishing structure-activity relationships. mdpi.com

Potential for this compound as a Lead Compound for Therapeutic Development

The withanolide class of compounds is widely regarded as a promising source of drug candidates, particularly for anti-inflammatory and anticancer agents. sci-hub.seresearchgate.net Compounds from this family have demonstrated potent activity, sometimes in the sub-micromolar range, against various cancer cell lines and in models of inflammation. researchgate.netmdpi.com

Given the established precedent within its chemical family, this compound holds significant potential as a lead compound for therapeutic development. A lead compound is a chemical starting point for the creation of a new drug. The unique structure of this compound might confer advantages in terms of potency, selectivity, or pharmacokinetic properties over existing compounds. Its potential applications could span oncology, by inducing apoptosis or inhibiting cancer cell migration, and immunology, by modulating inflammatory pathways. researchgate.netbiosynth.comresearchgate.net The journey from a natural product to a clinical drug is long and challenging, but the compelling biological activities of the withaphysalin family strongly justify the investment in a thorough investigation of this compound as a novel therapeutic lead. researchgate.netimrpress.com

Q & A

Basic Research Questions

Q. What experimental techniques are critical for structural elucidation and purity verification of Withaphysalin S?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC) and X-ray crystallography are essential for unambiguous structural confirmation. High-resolution mass spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV/Vis or photodiode array detection ensures purity (>95% by area normalization). For novel derivatives, elemental analysis and IR spectroscopy further confirm functional groups .

Q. How can researchers design in vitro assays to evaluate the mechanism of action of this compound in cancer models?

- Answer : Begin with dose-response cytotoxicity assays (e.g., MTT or CellTiter-Glo®) across cancer cell lines (e.g., HeLa, MCF-7) to establish IC₅₀ values. Follow with apoptosis assays (Annexin V/PI staining, caspase-3/7 activation) and cell cycle analysis (propidium iodide flow cytometry). Pair these with mechanistic studies, such as Western blotting for apoptosis-related proteins (Bcl-2, Bax) or RNA-seq to identify dysregulated pathways .

Q. What pharmacological parameters should be prioritized in preclinical studies of this compound?

- Answer : Focus on pharmacokinetic (PK) metrics: bioavailability (%F), half-life (t½), volume of distribution (Vd), and clearance (CL) via intravenous/oral administration in rodent models. Pharmacodynamic (PD) endpoints include target engagement (e.g., NF-κB inhibition) and biomarker validation (e.g., IL-6 suppression). Use LC-MS/MS for plasma concentration analysis and ensure compliance with OECD guidelines for toxicity screening .

Advanced Research Questions

Q. How can contradictory data on this compound’s anti-inflammatory vs. pro-apoptotic effects be reconciled in experimental models?

- Answer : Contradictions may arise from concentration-dependent biphasic effects or cell-type specificity. Conduct parallel experiments using identical conditions (e.g., LPS-stimulated macrophages vs. cancer cells) with precise dose gradients. Employ phosphoproteomics to map signaling pathways (e.g., JAK/STAT vs. p38 MAPK) and use siRNA knockdown to isolate target contributions .

Q. What methodologies are recommended to assess this compound’s synergistic potential with standard chemotherapeutics?

- Answer : Use combination index (CI) analysis via the Chou-Talalay method. Test fixed-ratio combinations (e.g., 1:1, 1:3) in vitro and calculate CI values using CompuSyn® software. Validate in vivo using xenograft models with co-administered drugs (e.g., doxorubicin) and monitor tumor regression via caliper measurements/bioluminescence imaging. Transcriptomic profiling (RNA-seq) can identify synergistic pathway modulation .

Q. How should researchers address challenges in elucidating the biosynthesis pathway of this compound in plant sources?

- Answer : Combine transcriptomics (RNA-seq of Physalis spp.) with metabolomics (LC-MS/MS) to correlate gene expression with metabolite flux. Use CRISPR/Cas9-mediated gene knockout in plant cultures to validate candidate genes (e.g., cytochrome P450s). Isotopic labeling (¹³C-glucose tracing) can track precursor incorporation into the withanolide backbone .

Q. What computational strategies are effective for structure-activity relationship (SAR) studies of this compound derivatives?

- Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against validated targets (e.g., GRP78). Use QSAR models (CoMFA, CoMSIA) with descriptors like logP, polar surface area, and H-bond donors. Validate predictions with in vitro assays on synthesized analogs. Cross-reference with crystallographic data (PDB) to refine binding poses .

Q. What experimental designs optimize the bioavailability of this compound in translational studies?

- Answer : Develop nano-formulations (liposomes, PLGA nanoparticles) to enhance solubility and stability. Conduct in situ intestinal perfusion studies in rats to assess absorption. Use PAMPA (Parallel Artificial Membrane Permeability Assay) for passive diffusion profiling. For CNS targeting, evaluate blood-brain barrier penetration via in vitro co-culture models (hCMEC/D3 cells) .

Methodological Notes

- Data Contradiction Analysis : Always include positive/negative controls and technical replicates (n ≥ 3) to distinguish biological variability from experimental error .

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or ChEMBL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.